molecular formula C24H40O6 B1239583 1beta-Hydroxycholic acid CAS No. 80875-94-1

1beta-Hydroxycholic acid

Numéro de catalogue: B1239583
Numéro CAS: 80875-94-1
Poids moléculaire: 424.6 g/mol
Clé InChI: UYVVLXVBEQAATF-WAIVXGPNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

, also known as 1b-hydroxycholate, belongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Applications De Recherche Scientifique

Chemical Properties and Biological Role

1beta-Hydroxycholic acid is characterized by a hydroxyl group at the 1β position of the cholic acid backbone, with the molecular formula C24H40O6. It plays a crucial role in lipid metabolism, cellular signaling, and the digestion and absorption of dietary fats. This compound can form bile salts through conjugation reactions with amino acids, enhancing fat emulsification during digestion .

Pharmaceutical Applications

This compound has shown promise in treating various metabolic disorders and liver diseases. Its therapeutic potential is highlighted in several studies:

  • Liver Disease Treatment : Research indicates that bile acids, including this compound, may improve liver function in patients with primary biliary cirrhosis. In a study involving ursodeoxycholic acid treatment, changes in serum bile acid composition were observed, demonstrating the compound's influence on bile acid metabolism .
  • Metabolic Disorders : The compound has been investigated for its role as a biomarker in metabolic disorders such as obesity and diabetes. It was found that lower serum concentrations of certain bile acids are associated with these conditions .

Nutraceutical Applications

In the nutraceutical field, this compound is explored for its health benefits:

  • Weight Management : Studies suggest that bile acids can influence energy expenditure and fat metabolism, making them potential candidates for weight management supplements. Their ability to modulate metabolic pathways may aid in obesity management .
  • Gut Health : Bile acids are known to promote gut health by influencing gut microbiota composition and function. This compound may contribute to maintaining gut integrity and function through its effects on lipid digestion and absorption .

Biomedical Device Applications

The unique properties of this compound have led to its use in developing advanced biomedical devices:

  • Drug Delivery Systems : Bile acids are utilized for solubilizing drugs and creating controlled-release formulations. Their amphipathic nature allows them to enhance the bioavailability of poorly soluble drugs .
  • Biosensors : The gel-forming properties of bile acids enable their application in biosensors for detecting biological molecules. This area is emerging as a promising field for developing functionalized implant materials that can monitor physiological changes within the body .

Case Study 1: Liver Disease Management

A clinical study assessed the impact of ursodeoxycholic acid on serum bile acids in patients with primary biliary cirrhosis. The results indicated significant alterations in bile acid profiles post-treatment, highlighting the therapeutic potential of bile acids like this compound for liver diseases .

Case Study 2: Obesity Biomarkers

In a cohort study involving over 1,000 participants, lower levels of this compound were associated with obesity and diabetes. The findings suggest that monitoring this bile acid could serve as a predictive marker for metabolic health .

Analyse Des Réactions Chimiques

Enzymatic Hydroxylation and CYP3A-Mediated Metabolism

1beta-Hydroxycholic acid is formed via CYP3A4/3A7-mediated hydroxylation of deoxycholic acid (DCA). This reaction produces 1beta-hydroxy-deoxycholic acid (1β-OH-DCA), a metabolite used to assess CYP3A activity in vivo .

Table 1: CYP3A Isoenzyme Selectivity in 1β-Hydroxylation

CYP IsoenzymeRelative Activity (vs. CYP3A4)Reference
CYP3A4100%
CYP3A785–90%
CYP3A52–10%

This reaction occurs predominantly in human hepatocytes, with subsequent conjugation to glycine, taurine, glucuronic acid, or sulfate . Glycine conjugation is the dominant pathway, forming glyco-1β-hydroxycholic acid .

Conjugation Reactions for Bile Salt Formation

This compound undergoes amino acid conjugation to enhance solubility and biological activity:

Table 2: Conjugation Partners and Products

ConjugateEnzyme InvolvedBiological Role
GlycineBile acid-CoA:amino acid N-acyltransferaseEmulsification of dietary lipids
TaurineSame as aboveEnhanced micelle formation
Glucuronic acidUDP-glucuronosyltransferasesDetoxification and excretion

These conjugates exhibit improved receptor-binding affinity, particularly for FXR (farnesoid X receptor) and GPBAR1 (G-protein-coupled bile acid receptor 1) .

Synthetic Modifications for Pharmacological Optimization

Chemical derivatization at the C-3 and C-6 positions modulates receptor selectivity:

Table 3: Synthetic Derivatives and Receptor Activation Profiles

DerivativeFXR EC50 (nM)GPBAR1 ActivationReference
This compound (parent)N/ANone
3α-Azido derivative610None
6-ECDCA (Obeticholic acid)98Partial agonist
  • Key observations :

    • Azidation at C-3 enhances FXR activation (EC50 = 610 nM) but abolishes GPBAR1 binding .

    • Ethylation at C-6 (6-ECDCA) increases FXR potency but induces pruritus via GPBAR1 activation .

Analytical Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites:

Table 4: MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor → Product (m/z)Collision Energy (V)
1β-OH-DCA407.2 → 407.2-18
DCA (precursor)391.2 → 391.2-20
Glyco-1β-OH-DCA464.3 → 464.3-15

Sample preparation involves enzymatic hydrolysis (β-glucuronidase/arylsulfatase) followed by solid-phase extraction using Oasis MAX cartridges .

Oxidative Degradation Pathways

This compound participates in lipid peroxidation , generating reactive oxygen species (ROS) that influence cellular signaling and membrane integrity . This pathway is implicated in oxidative stress-related pathologies, including metabolic disorders .

Key Research Findings

  • The 1β-OH-DCA/DCA urinary metabolic ratio (UMR) serves as a biomarker for CYP3A activity, with baseline values of 0.25 (range: 0.13–0.45) in healthy individuals .

  • Synthetic analogs like 6-ECDCA show clinical efficacy in treating nonalcoholic steatohepatitis (NASH) but face limitations due to side effects linked to GPBAR1 activation .

  • Conjugation with glycine or taurine enhances water solubility by >100-fold, critical for therapeutic applications .

Propriétés

Numéro CAS

80875-94-1

Formule moléculaire

C24H40O6

Poids moléculaire

424.6 g/mol

Nom IUPAC

(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-21(29)30)15-5-6-16-22-17(11-20(28)24(15,16)3)23(2)13(9-18(22)26)8-14(25)10-19(23)27/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14+,15-,16+,17+,18-,19-,20+,22+,23+,24-/m1/s1

Clé InChI

UYVVLXVBEQAATF-WAIVXGPNSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C

SMILES isomérique

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)O)C

SMILES canonique

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C

Description physique

Solid

Synonymes

1,3,7,12-tetrahydroxycholanoic acid
1,3,7,12-THCA
1beta-hydroxycholic acid
CA-1beta-ol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1beta-Hydroxycholic acid
Reactant of Route 2
1beta-Hydroxycholic acid
Reactant of Route 3
1beta-Hydroxycholic acid
Reactant of Route 4
1beta-Hydroxycholic acid
Reactant of Route 5
1beta-Hydroxycholic acid
Reactant of Route 6
1beta-Hydroxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.